2-Chloro-4,5-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

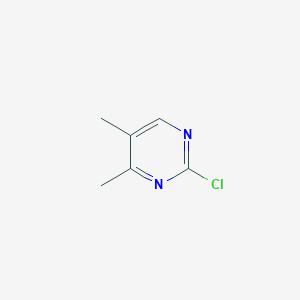

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQFXQNGQUPVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503314 | |

| Record name | 2-Chloro-4,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-68-2 | |

| Record name | 2-Chloro-4,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research Topics and Future Directions

Integration of Experimental and Theoretical Approaches in Chemical Research

The study of pyrimidine (B1678525) derivatives has increasingly benefited from the integration of experimental techniques with theoretical and computational methods, most notably Density Functional Theory (DFT). lookchem.comraco.cat This combined approach provides a deeper understanding of molecular structure, reactivity, and spectroscopic properties.

Experimental Techniques:

Spectroscopy: NMR (¹H, ¹³C), IR, and mass spectrometry are fundamental for structure elucidation. mdpi.com

X-ray Crystallography: Provides precise information on the three-dimensional structure of crystalline derivatives. mdpi.com

Kinetic Studies: Used to investigate reaction mechanisms and the reactivity of the compound.

Theoretical (DFT) Calculations:

Geometry Optimization: Predicts the most stable three-dimensional structure of the molecule. raco.cat

Calculation of Spectroscopic Properties: Theoretical NMR and IR spectra can be calculated and compared with experimental data to confirm structural assignments.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Provides insights into the electronic properties and reactivity of the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity. raco.cat

Reaction Mechanism Studies: DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, such as nucleophilic substitution. nih.govresearchgate.netnih.gov

For a compound like 2-Chloro-4,5-dimethylpyrimidine, a combined experimental and theoretical approach could be highly beneficial. For instance, DFT calculations could predict the relative reactivity of the C2-chloro position towards different nucleophiles, which could then be verified experimentally. Similarly, theoretical calculations could aid in the interpretation of complex NMR spectra. The synergy between these methods accelerates the understanding and application of novel chemical entities. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4,5-dimethylpyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclocondensation or halogenation of pre-functionalized pyrimidine precursors. For example, chlorination of 4,5-dimethylpyrimidin-2-ol using POCl₃ or PCl₃ under reflux conditions (80–100°C) is a common method. Reaction time (6–12 hours) and stoichiometric ratios (1:3 pyrimidine:POCl₃) critically affect yield, with excess chlorinating agents improving conversion but requiring careful quenching to avoid side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Answer:

- ¹H NMR : Expect signals for methyl groups (δ 2.2–2.4 ppm, singlet) and aromatic protons (δ 8.3–8.5 ppm, singlet for H-6).

- ¹³C NMR : Peaks for C-Cl (δ ~145 ppm) and methyl carbons (δ ~20 ppm).

- HRMS : Molecular ion [M+H]⁺ at m/z 157.0397 (C₆H₇ClN₂).

- IR : C-Cl stretch at ~750 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. What are the optimal storage conditions and handling precautions for this compound to ensure stability and safety?

Answer: Store in airtight containers at room temperature (20–25°C), protected from light and moisture to prevent hydrolysis. Use gloves (nitrile) and fume hoods to avoid inhalation (R20/21/22 hazard). In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety data align with pyrimidine derivatives, requiring compliance with GHS hazard codes .

Advanced Research Questions

Q. How can researchers achieve regioselective functionalization of this compound, and what directing groups or catalysts are effective?

Answer: Regioselective substitution at the C-2 chlorine can be achieved using palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in dioxane/water (3:1) at 90°C. Steric hindrance from 4,5-dimethyl groups directs coupling to C-6.

- Nucleophilic Aromatic Substitution : LiTMP-mediated lithiation at C-6 allows electrophilic trapping (e.g., aldehydes, alkyl halides). Avoid competing reactions by maintaining low temperatures (−78°C) .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor in cross-coupling reactions?

Answer: Contradictions (e.g., variable yields or byproducts) often arise from:

- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying.

- Catalyst Poisoning : Pre-treat substrates with chelating agents (e.g., EDTA) to remove trace metals.

- Steric Effects : Optimize ligand bulk (e.g., XPhos vs. SPhos) to enhance catalyst access. Use kinetic studies (HPLC monitoring) to identify rate-limiting steps .

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

Answer: The 4,5-dimethyl groups create steric hindrance, reducing reactivity at C-6 but activating C-2 via electron withdrawal (Cl group). Hammett studies (σₚ⁻ = +0.23) confirm moderate electron deficiency. Computational modeling (DFT, B3LYP/6-31G*) shows LUMO localization at C-2, favoring nucleophilic attack. Experimentally, SNAr reactions with amines (e.g., morpholine) proceed efficiently at 60°C in DMF, yielding >85% substitution at C-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.